N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine
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Overview
Description
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine: is an organic compound with the molecular formula C11H21NO2. It is a derivative of cyclohexanamine, where the amine group is substituted with a 2,2-dimethoxy-1-methylethylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine typically involves the reaction of cyclohexanamine with 2,2-dimethoxypropane under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently stabilized by the methoxy groups.
Reaction Conditions:
Reagents: Cyclohexanamine, 2,2-dimethoxypropane
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reagents and catalysts but utilizes automated systems to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexanamine.
Substitution: Formation of substituted cyclohexanamine derivatives.
Scientific Research Applications
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The methoxy groups provide stability and influence the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethyl-1,2-cyclohexanediamine
- N,N-dimethylethylenediamine
- N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine
Uniqueness
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the 2,2-dimethoxy-1-methylethylidene group enhances its stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-cyclohexyl-1,1-dimethoxypropan-2-imine |
InChI |
InChI=1S/C11H21NO2/c1-9(11(13-2)14-3)12-10-7-5-4-6-8-10/h10-11H,4-8H2,1-3H3 |
InChI Key |
RZMKHVCHWZWIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CCCCC1)C(OC)OC |
Origin of Product |
United States |
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